Lead bis(N,N-diethyldithiocarbamate)
Overview
Description
Lead bis(N,N-diethyldithiocarbamate) is a coordination complex that belongs to the family of dithiocarbamates. These compounds are known for their ability to form stable complexes with various metals, including lead. The compound is characterized by its chelating properties, which make it useful in various industrial and scientific applications.
Mechanism of Action
Target of Action
Lead bis(N,N-diethyldithiocarbamate), also known as Lead diethyl dithiocarbamate, is a coordination complex containing one or more dithiocarbamate ligand . The primary targets of this compound are nitrogen and sulfur compounds (ligands, L) in the initiated oxidation of ethylbenzene with oxygen .
Mode of Action
The compound interacts with its targets through coordination of a ligand donor atom to the metal . This interaction leads to the formation of new lead (II) complexes . The mode of action of this compound is likely related to the complexed copper molecule .
Biochemical Pathways
The compound affects the oxidation of ethylbenzene with oxygen at 75°C . The joint use of antioxidants in some cases leads to the enhancement of the inhibiting activity of a pair as compared to that predicted by the rule of mixtures .
Pharmacokinetics
It’s known that dithiocarbamates often stabilize complexes in uncharacteristically high oxidation states .
Result of Action
The result of the compound’s action is the inhibition of the initiated oxidation of ethylbenzene . In some cases, the antioxidant activity of the ligands is enhanced when they are used in combination with the compound .
Action Environment
The action, efficacy, and stability of Lead bis(N,N-diethyldithiocarbamate) can be influenced by environmental factors. For instance, the inhibiting activity of the compound in the presence of oxygen at 75°C was studied . .
Biochemical Analysis
Biochemical Properties
In the presence of Lead bis(N,N-diethyldithiocarbamate), the oxidation of ethylbenzene with oxygen at 75°C was inhibited . This suggests that Lead bis(N,N-diethyldithiocarbamate) interacts with certain enzymes and proteins involved in this biochemical reaction .
Cellular Effects
Sodium diethyldithiocarbamate, for instance, has been found to stimulate oxidative stress and apoptosis in fibroblast V79 cells .
Molecular Mechanism
It is known that the compound can form new lead(II) complexes due to the coordination of a ligand donor atom to the metal . This could potentially influence enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound can inhibit ethylbenzene oxidation when used individually .
Metabolic Pathways
It is known that the compound can form new lead(II) complexes, suggesting that it may interact with certain enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead bis(N,N-diethyldithiocarbamate) can be synthesized through a salt metathesis reaction. The general procedure involves the reaction of lead(II) acetate with sodium N,N-diethyldithiocarbamate in an aqueous medium. The reaction is typically carried out at room temperature, and the product precipitates out of the solution.
Industrial Production Methods: In an industrial setting, the synthesis of lead bis(N,N-diethyldithiocarbamate) follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous stirring and controlled addition of reactants to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Lead bis(N,N-diethyldithiocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) complexes.
Reduction: It can be reduced to lead(0) under specific conditions.
Substitution: The dithiocarbamate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines and amines.
Major Products:
Oxidation: Lead(IV) dithiocarbamate complexes.
Reduction: Metallic lead.
Substitution: New lead complexes with different ligands.
Scientific Research Applications
Lead bis(N,N-diethyldithiocarbamate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other metal complexes and as a stabilizer for certain reactions.
Biology: The compound is studied for its potential use in biological assays and as a chelating agent for heavy metal detoxification.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the treatment of other diseases.
Industry: It is used in the rubber industry as a vulcanization accelerator and in the flotation process for ore beneficiation.
Comparison with Similar Compounds
- Copper bis(N,N-diethyldithiocarbamate)
- Zinc bis(N,N-diethyldithiocarbamate)
- Nickel bis(N,N-diethyldithiocarbamate)
Comparison: Lead bis(N,N-diethyldithiocarbamate) is unique due to its specific chelating properties with lead ions. While similar compounds with copper, zinc, and nickel also exhibit chelating properties, the stability and reactivity of the lead complex make it particularly useful in applications requiring strong metal binding and stabilization.
Properties
IUPAC Name |
N,N-diethylcarbamodithioate;lead(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NS2.Pb/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFSWQKNABTKAT-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Pb+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2PbS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169986 | |
Record name | Carbamic acid, diethyldithio-, lead(II) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17549-30-3 | |
Record name | Bis(diethyldithiocarbamato)lead | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17549-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, diethyldithio-, lead(II) salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017549303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, diethyldithio-, lead(II) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(diethyldithiocarbamato-S,S')lead | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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